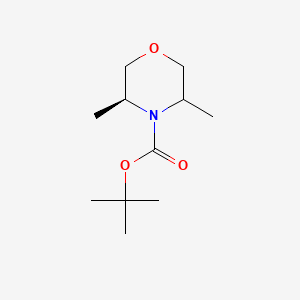![molecular formula C18H21N3OS B15240779 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15240779.png)
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of triethylamine in boiling ethanol .
Analyse Chemischer Reaktionen
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and triethylamine . Major products formed from these reactions include N-substituted cyanoacetamide derivatives and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide is widely used in scientific research, particularly in the field of proteomics . It serves as a specialty product for studying protein interactions and functions. Additionally, this compound is utilized in the synthesis of biologically active heterocyclic moieties, making it valuable in medicinal chemistry and drug discovery . Its diverse biological activities have drawn the attention of biochemists and researchers in the last decade .
Wirkmechanismus
The mechanism of action of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming various heterocyclic compounds . These interactions can influence biological processes and pathways, contributing to its effects in proteomics and medicinal research .
Vergleich Mit ähnlichen Verbindungen
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific structure and functional groups. Similar compounds include other N-substituted cyanoacetamides and heteryl cyanoacetamides . These compounds share similar synthetic routes and chemical reactivity but may differ in their biological activities and applications . The uniqueness of this compound lies in its specific use in proteomics research and its ability to form diverse heterocyclic compounds .
Eigenschaften
Molekularformel |
C18H21N3OS |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H21N3OS/c1-2-3-4-5-6-14-7-9-15(10-8-14)16-13-23-18(20-16)21-17(22)11-12-19/h7-10,13H,2-6,11H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
UJOYETBRRMXPGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)






![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
![(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B15240759.png)





